molecular formula C18H25N3O2 B1407703 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1873311-05-7

4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1407703
CAS No.: 1873311-05-7
M. Wt: 315.4 g/mol
InChI Key: WFOIWVROHXAHJW-UHFFFAOYSA-N
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Description

4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common route might include:

    Formation of the Indole Ring: Starting from a suitable precursor such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

    Substitution with Amino Group: The indole ring can be nitrated and then reduced to introduce the amino group at the desired position.

    Formation of Piperidine Ring: The piperidine ring can be synthesized separately and then coupled with the indole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group on the indole ring can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

    Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

    Ester Hydrolysis: Carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of indole derivatives on biological systems. It can serve as a probe to investigate the interactions between indole compounds and various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The amino group on the indole ring may enhance binding affinity to certain biological targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoindole: A simpler indole derivative with an amino group at the 5-position.

    1-Benzylpiperidine: A piperidine derivative with a benzyl group.

    Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group.

Uniqueness

4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of an indole ring with an amino group and a piperidine ring. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

tert-butyl 4-(5-aminoindol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-6,11-12,15H,7-10,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOIWVROHXAHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-(5-nitro-1H-indol-1-yl)piperidine-1-carboxylate (9.04 mmol, 3.123 g) and 10% palladium on carbon (0.452 mmol, 0.481 g) were combined and stirred under a hydrogen atmosphere at 5 bar at room temperature in ethanol (25 mL) for 1 hour. The reaction mixture was filtered and concentrated at reduced pressure to afford the title compound. (2.506 g). MS (ESI) m/z 316.1 [M+H]+
Name
tert-Butyl 4-(5-nitro-1H-indol-1-yl)piperidine-1-carboxylate
Quantity
3.123 g
Type
reactant
Reaction Step One
Quantity
0.481 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

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